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Compound of Interest

Compound Name: ML-180

Cat. No.: B159121 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor

Homolog-1 (LRH-1, NR5A2).[1] LRH-1 is a critical regulator of development, metabolism, and

steroidogenesis, and has emerged as a promising therapeutic target for various diseases,

including cancer and inflammatory conditions.[1][2][3][4] To evaluate the therapeutic potential of

ML-180 in preclinical models, a thorough understanding of its pharmacokinetic (PK) properties

is essential. This document provides a detailed guide for conducting in vivo pharmacokinetic

studies of ML-180, including recommended protocols for formulation, animal dosing, and

sample analysis, based on established methodologies for poorly soluble small molecules.

Mechanism of Action:

ML-180 exerts its biological effects by binding to the ligand-binding domain of LRH-1, leading

to the repression of its transcriptional activity. This inhibition modulates the expression of LRH-

1 target genes, thereby influencing downstream cellular processes. A simplified representation

of the LRH-1 signaling pathway is depicted below.
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Caption: Simplified signaling pathway of LRH-1 and the inhibitory action of ML-180.
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Data Presentation
While specific in vivo pharmacokinetic data for ML-180 is not publicly available, the following

tables provide a template for how such data should be structured and presented. These

hypothetical values are based on typical pharmacokinetic profiles for orally and intravenously

administered small molecules in rodents.

Table 1: Hypothetical Pharmacokinetic Parameters of ML-180 in Mice

Route of
Administr
ation

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC0-t
(ng·h/mL)

Half-life
(t1/2) (h)

Bioavaila
bility (%)

Intravenou

s (IV)
5 1500 0.08 3200 2.5 100

Intraperiton

eal (IP)
30 1200 0.5 4500 3.0 N/A

Oral (PO) 30 450 1.0 1800 3.2 18.75

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the

plasma concentration-time curve from time zero to the last measurable time point.

Table 2: Recommended Formulation Vehicle for ML-180
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Component Purpose
Concentration
Range

Notes

ML-180
Active Pharmaceutical

Ingredient
1-10 mg/mL

Adjust based on

desired dose and

dosing volume.

DMSO Solubilizing Agent 5-10% (v/v)

Use minimal amount

necessary for

dissolution.

PEG400 Co-solvent 30-40% (v/v)
Improves solubility

and stability.

Tween 80 or Solutol

HS-15
Surfactant 1-5% (v/v)

Enhances wetting and

prevents precipitation

upon dilution.

Saline (0.9% NaCl) or

Water
Diluent q.s. to 100%

Use sterile,

physiologically

compatible diluent.

Experimental Protocols
1. Formulation Preparation

Due to the poor aqueous solubility of many small molecule inhibitors, a multi-component

vehicle is often required for in vivo administration.

Objective: To prepare a clear, stable solution of ML-180 suitable for parenteral or oral

administration.

Materials:

ML-180 powder

Dimethyl sulfoxide (DMSO), sterile filtered

Polyethylene glycol 400 (PEG400), sterile
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Tween 80 or Solutol HS-15, sterile

Sterile saline (0.9% NaCl) or sterile water for injection

Protocol:

Weigh the required amount of ML-180 powder in a sterile microcentrifuge tube.

Add DMSO to dissolve the ML-180 completely. Sonication may be used to aid dissolution.

In a separate sterile tube, combine the PEG400 and Tween 80.

Add the ML-180/DMSO solution to the PEG400/Tween 80 mixture and vortex thoroughly.

Slowly add the sterile saline or water dropwise while vortexing to bring the formulation to

the final volume.

Visually inspect the final formulation for any precipitation. The solution should be clear.

Prepare the formulation fresh on the day of the experiment.

2. In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical PK study in mice to determine key pharmacokinetic

parameters following intravenous and oral administration.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and

bioavailability of ML-180.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

Group 1: IV administration (e.g., 5 mg/kg)

Group 2: PO administration (e.g., 30 mg/kg)

Protocol:
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Acclimatize animals for at least one week before the experiment.

Fast animals overnight (for PO group) before dosing but allow free access to water.

Administer ML-180 formulation via the appropriate route (tail vein for IV, oral gavage for

PO).

Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical

schedule would be:

IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Collect blood via retro-orbital sinus or saphenous vein into EDTA-coated tubes.

Process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

Store plasma samples at -80°C until analysis.

3. Bioanalytical Method for ML-180 Quantification

Objective: To accurately measure the concentration of ML-180 in plasma samples.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the

preferred method for its high sensitivity and selectivity.

Protocol:

Sample Preparation: Perform a protein precipitation extraction. Add a volume of cold

acetonitrile (typically 3-4 times the plasma volume) containing an internal standard to each

plasma sample.

Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10

minutes) to pellet the precipitated proteins.

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
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LC-MS/MS Analysis:

Develop a specific and sensitive LC-MS/MS method for ML-180 using a suitable C18

column and a mobile phase gradient of water and acetonitrile with formic acid.

Optimize the mass spectrometer parameters (e.g., parent and daughter ion transitions,

collision energy) for ML-180 and the internal standard in positive ion mode.

Quantification:

Prepare a standard curve by spiking known concentrations of ML-180 into blank

plasma.

Analyze the standards, quality control samples, and unknown study samples.

Calculate the concentration of ML-180 in the unknown samples by interpolating from the

standard curve based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.
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Caption: General workflow for an in vivo pharmacokinetic study of ML-180.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

